molecular formula C10H6BrNO4S B13893866 Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B13893866
M. Wt: 316.13 g/mol
InChI Key: NWHZFLAGBGTQNG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a bromo group at position 6, a nitro group at position 5, and a methyl ester at position 2. This compound belongs to a class of benzo[b]thiophene derivatives, which are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C10H6BrNO4S

Molecular Weight

316.13 g/mol

IUPAC Name

methyl 6-bromo-5-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrNO4S/c1-16-10(13)9-3-5-2-7(12(14)15)6(11)4-8(5)17-9/h2-4H,1H3

InChI Key

NWHZFLAGBGTQNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation Route Using 2-Chloro-5-nitrobenzaldehyde

One established route involves the cyclocondensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde under basic conditions to afford methyl 5-nitrobenzo[b]thiophene-2-carboxylate (intermediate compound 10) in high yield (Scheme 2 in source).

  • Reagents and Conditions : Potassium carbonate (K2CO3) as base, dimethylformamide (DMF) as solvent, room temperature or microwave heating at 90 °C.
  • Reaction Time : Conventional heating requires ~17 hours; microwave irradiation reduces this to 15 minutes.
  • Yield : High yields reported, often exceeding 80%.

This intermediate is then subjected to further transformations for bromination and esterification steps.

Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes from 2-Halobenzonitriles

An alternative and efficient strategy involves the microwave-assisted cyclocondensation of methyl thioglycolate with 2-halobenzonitriles bearing electron-withdrawing substituents (e.g., nitro group) in the presence of triethylamine in dry dimethyl sulfoxide (DMSO) (Scheme 3 in source).

  • Typical Substrates : 5-bromo-2-fluorobenzonitrile or 2-fluoro-5-nitrobenzonitrile.
  • Conditions : Triethylamine (Et3N), DMSO solvent, microwave irradiation at 130 °C for 11 minutes or conventional heating at 100 °C for 2 hours.
  • Work-up : Reaction mixture poured into ice-water; product collected by filtration.
  • Yields : Very high, typically 94–96%.

This method produces 3-aminobenzo[b]thiophenes as key intermediates for further functionalization.

Deaminative Bromination to Install the 6-Bromo Group

The 3-aminobenzo[b]thiophene intermediate (e.g., compound 5b) undergoes deaminative bromination using tert-butyl nitrite (tert-BuONO) and copper(II) bromide (CuBr2) in acetonitrile at 0 °C to room temperature (Scheme 3, step iii in source).

  • Reaction Time : Approximately 2 hours.
  • Outcome : Conversion to methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate (compound 13) in excellent yield.
  • Significance : This direct bromination route avoids poor yields and inseparable mixtures encountered in other halogenation methods.

Additional Functionalization and Purification

  • Subsequent esterification steps or modifications may be performed using methyl iodide (MeI) and potassium carbonate in DMF at room temperature.
  • Purification typically involves filtration, washing with water, and drying under vacuum.
  • Microwave irradiation has been shown to dramatically reduce reaction times and improve yields across these steps.

Comparative Data Table of Key Reaction Steps

Step Starting Material Reagents & Conditions Temperature Time Yield (%) Notes
1 2-Chloro-5-nitrobenzaldehyde + methyl thioglycolate K2CO3, DMF, RT or microwave RT or 90 °C (MW) 17 h or 15 min (MW) >80 Cyclocondensation to intermediate 10
2 2-Fluoro-5-nitrobenzonitrile + methyl thioglycolate Et3N, DMSO, microwave or conductive heating 130 °C (MW) or 100 °C 11 min (MW) or 2 h 94–96 Formation of 3-aminobenzo[b]thiophene 5b
3 Aminobenzo[b]thiophene 5b tert-BuONO, CuBr2, MeCN 0 °C to RT 2 h Excellent Deaminative bromination to target 13
4 Carboxylic acid intermediate MeI, K2CO3, DMF RT 3 h High Esterification to methyl ester

(MW = Microwave irradiation; RT = Room temperature)

Analysis of Preparation Methods

  • Microwave-Assisted Synthesis : This approach significantly reduces reaction times from hours to minutes while maintaining or improving yields. It also facilitates clean reactions with simple work-up procedures.
  • Choice of Base : Triethylamine is preferred over sodium methoxide for improved reaction efficiency and substrate compatibility, especially with electron-poor halobenzonitriles.
  • Substrate Scope : The method tolerates various halides (fluoride, bromide, iodide) and electron-withdrawing groups such as nitro, enabling access to a range of substituted benzo[b]thiophenes.
  • Bromination Strategy : Deaminative bromination using tert-butyl nitrite and copper(II) bromide is a mild and selective method that avoids side reactions common in direct electrophilic bromination.
  • Limitations : Direct halogenation on nitro-substituted benzothiophenes without prior amination leads to poor yields and complex mixtures, necessitating the multi-step approach described.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Bromo-5-nitrobenzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 6-Bromo-5-nitrobenzothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-5-nitrobenzothiophene-2-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of active intermediates that interact with biological targets or catalytic sites.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

(See above table for details.)

Table 2: Reactivity Profiles
Compound Key Reactivity Potential Applications
This compound Cross-coupling, nitro reduction, nucleophilic substitution Pharmaceutical intermediates, OLEDs
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Ester hydrolysis, hydrogen-bonding interactions Prodrug synthesis, polymer science
Methyl 4-hydroxybenzoate sodium salt Ionic dissociation, antimicrobial activity Food preservation, cosmetics

Biological Activity

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzothiophene core structure, which is known for its potential in various therapeutic applications. The presence of the bromo and nitro substituents enhances its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, resulting in cytotoxic effects .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes linked to inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling and inflammation .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Biological Activity Data

Activity Type Details
Anticancer Inhibits MAPK pathways, affecting cancer cell proliferation .
Anti-inflammatory Modulates pro-inflammatory cytokine production through enzyme inhibition .
Antimicrobial Exhibits activity against certain bacterial strains in preliminary assays.

Case Studies and Research Findings

  • MAPK Inhibition Study :
    A study focused on the inhibition of the MAPK pathway demonstrated that this compound effectively reduced the activation of p38 MAPK in cellular models. This inhibition correlated with decreased levels of pro-inflammatory cytokines, suggesting potential therapeutic use in inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
  • Cytotoxicity Assays :
    In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with traditional chemotherapeutics .
  • Antibacterial Screening :
    The compound was screened against various bacterial strains, showing promising results against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

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